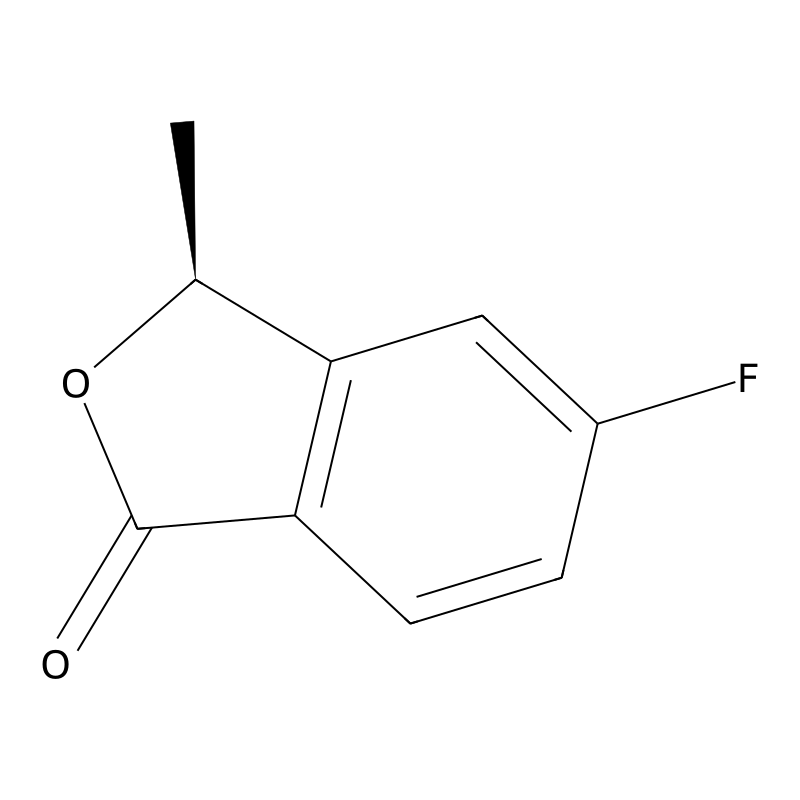

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one

Content Navigation

- 1. General Information

- 2. Baseline Overview: (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one in Commercial Synthesis

- 3. Why Generic Substitution Fails: The Criticality of Enantiopurity and Fluorination

- 4. Quantitative Evidence Guide: Procurement Advantages of (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one (CAS: 1803573-19-4) is a highly enantiopure, fluorinated phthalide derivative that serves as a critical chiral building block in pharmaceutical manufacturing. Its primary industrial application is as the key precursor for Lorlatinib, a third-generation ALK/ROS1 tyrosine kinase inhibitor. Procured as a stable solid with typical enantiomeric excess (ee) exceeding 99%, this intermediate provides both the essential (S)-chiral center and the 5-fluoro-substituted aromatic ring required for the macrocyclic core of the active pharmaceutical ingredient (API). Its availability at metric-ton scales via advanced asymmetric transfer hydrogenation (ATH) or enzymatic reduction ensures a highly reproducible supply chain for commercial drug synthesis [1].

Substituting this specific intermediate with its racemic counterpart or a non-fluorinated analog fundamentally disrupts downstream API manufacturing. Using racemic 5-fluoro-3-methylisobenzofuran-1(3H)-one requires late-stage chiral resolution, which inherently caps the theoretical yield at 50% and introduces costly, inefficient recycling loops into the production process [1]. Furthermore, substituting with the non-fluorinated (S)-3-methylisobenzofuran-1(3H)-one eliminates the critical fluorine atom that is strictly required for the final API's target binding affinity and blood-brain barrier (BBB) penetration. Consequently, precise procurement of the (S)-5-fluoro derivative is non-negotiable to maintain both the pharmacological integrity and the cost-of-goods (COGs) viability of the final macrocyclic kinase inhibitor [1].

Enantiomeric Purity and Downstream Yield Optimization

Procuring pre-synthesized (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one with an enantiomeric excess (ee) of >99.9% directly bypasses the severe yield penalties associated with classical resolution. In commercial scale-up, starting with this high-ee intermediate allows for direct integration into the API macrocyclization sequence without chiral loss. In contrast, utilizing a racemic baseline mandates a resolution step that mathematically restricts the maximum theoretical yield to 50% prior to any recycling efforts, significantly increasing the overall cost-of-goods [1].

| Evidence Dimension | Maximum theoretical yield without recycling |

| Target Compound Data | >99.9% ee intermediate allows 100% theoretical progression |

| Comparator Or Baseline | Racemic 5-fluoro-3-methylisobenzofuran-1(3H)-one (50% maximum theoretical progression) |

| Quantified Difference | Eliminates a 50% yield penalty associated with chiral resolution |

| Conditions | Commercial-scale API synthesis workflow |

Procuring the enantiopure lactone directly eliminates a major process bottleneck, drastically reducing API manufacturing costs and cycle times.

Process Scalability and Impurity Profile

The commercial production of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one utilizes highly optimized asymmetric transfer hydrogenation (ATH) or enzymatic reduction, yielding a product with >99.8% HPLC purity and >99.9% ee. The ATH process achieves a 94% isolated yield using only 0.25 mol % catalyst loading at mild temperatures (50–55 °C) within 2 hours. This contrasts with traditional stoichiometric chiral boron reductions, which require cryogenic conditions and generate significant stoichiometric waste that complicates the impurity profile [1].

| Evidence Dimension | Process efficiency and purity |

| Target Compound Data | 94% isolated yield, >99.8% HPLC purity, >99.9% ee (ATH route) |

| Comparator Or Baseline | Stoichiometric chiral boron reduction (requires cryogenic cooling and generates high stoichiometric waste) |

| Quantified Difference | Achieves >99.8% purity with 0.25 mol % catalyst at 50–55 °C, avoiding the cryogenic and stoichiometric waste penalties of the baseline |

| Conditions | Metric-ton scale manufacturing (125 kg to 1070 kg batches) |

High-purity material derived from catalytic ATH or enzymatic routes ensures a reproducible, low-impurity supply chain critical for GMP pharmaceutical manufacturing.

Structural Essentiality of the 5-Fluoro Substituent for API Integrity

The 5-fluoro substitution on the isobenzofuranone core is not merely a synthetic handle; it is a critical structural feature retained in the final API. When compared to the non-fluorinated analog, (S)-3-methylisobenzofuran-1(3H)-one, the fluorinated target compound provides the exact electronic and lipophilic properties required for the final macrocycle to achieve blood-brain barrier penetration and resist metabolic degradation. Omitting this specific halogenation during procurement results in the synthesis of an off-target, clinically inactive macrocycle [1].

| Evidence Dimension | API structural fidelity |

| Target Compound Data | (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one (provides essential F-atom for target binding) |

| Comparator Or Baseline | (S)-3-methylisobenzofuran-1(3H)-one (lacks F-atom, altering lipophilicity and binding) |

| Quantified Difference | Binary difference in final API viability (active vs. inactive macrocycle) |

| Conditions | Precursor selection for Lorlatinib-class ALK/ROS1 inhibitors |

Validates that precise procurement of the 5-fluoro derivative is strictly required to meet the pharmacological specifications of the target kinase inhibitor.

Commercial Manufacturing of Lorlatinib

The primary industrial application, where the compound is utilized as the exact chiral building block for synthesizing the macrocyclic core of the ALK/ROS1 inhibitor Lorlatinib, relying on its >99.9% ee to ensure final API specifications [1].

Synthesis of Next-Generation CNS-Penetrant Kinase Inhibitors

Utilized in medicinal chemistry programs developing novel macrocyclic kinase inhibitors where the combination of a chiral methyl group and a fluorine atom is required to enhance metabolic stability and blood-brain barrier (BBB) penetration [1].

Development of Asymmetric Catalysis Methodologies

Employed as a benchmark target molecule in process chemistry research to evaluate the efficiency of novel asymmetric transfer hydrogenation (ATH) catalysts or engineered enzymatic reductases at scale [1].

Chiral Resolution Baseline Testing

Used as an enantiopure analytical standard (>99.9% ee) to calibrate chiral chromatography methods (e.g., SFC or HPLC) and evaluate the efficiency of novel resolution agents against racemic 5-fluoro-3-methylisobenzofuran-1(3H)-one mixtures [1].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types